2-{[2-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
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Overview
Description
2-{[2-(Difluoromethoxy)anilino]carbonyl}-1-cyclohexanecarboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to an aniline moiety, which is further connected to a cyclohexanecarboxylic acid structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Difluoromethoxy)anilino]carbonyl}-1-cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-(Difluoromethoxy)aniline: This intermediate can be synthesized by reacting 2-nitroanisole with difluoromethyl ether in the presence of a suitable catalyst.
Reduction of Nitro Group: The nitro group in 2-(Difluoromethoxy)aniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling with Cyclohexanecarboxylic Acid: The resulting 2-(Difluoromethoxy)aniline is then coupled with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Difluoromethoxy)anilino]carbonyl}-1-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-(Difluoromethoxy)anilino]carbonyl}-1-cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(Difluoromethoxy)anilino]carbonyl}-1-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclohexanecarboxylic acid moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)aniline: Lacks the difluoromethoxy group, resulting in different chemical properties.
2-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group, which can lead to different reactivity and biological activity.
2-(Chloromethoxy)aniline: Substitution of chlorine for fluorine alters the compound’s electronic properties.
Uniqueness
2-{[2-(Difluoromethoxy)anilino]carbonyl}-1-cyclohexanecarboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-[[2-(difluoromethoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO4/c16-15(17)22-12-8-4-3-7-11(12)18-13(19)9-5-1-2-6-10(9)14(20)21/h3-4,7-10,15H,1-2,5-6H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZYMTPHOSJGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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